molecular formula C5H13NO2S B174190 N-Isobutylmethanesulfonamide CAS No. 133171-80-9

N-Isobutylmethanesulfonamide

Cat. No. B174190
M. Wt: 151.23 g/mol
InChI Key: XBGDRQUFMJRVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isobutylmethanesulfonamide is a chemical compound with the CAS Number: 133171-80-9 and a molecular weight of 151.23 . Its IUPAC name is N-isobutylmethanesulfonamide .


Molecular Structure Analysis

The molecular formula of N-Isobutylmethanesulfonamide is C5H13NO2S . The InChI code is 1S/C5H13NO2S/c1-5(2)4-6-9(3,7)8/h5-6H,4H2,1-3H3 . The structure includes a sulfonamide group, which is characteristic of this class of compounds .


Physical And Chemical Properties Analysis

N-Isobutylmethanesulfonamide has a molecular weight of 151.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 151.06669983 g/mol . The topological polar surface area is 54.6 Ų .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Convenient Synthesis and Phosphonate Incorporation : A method for synthesizing N-acylsulfonamides containing phosphonate moiety, starting from chlorosulfonyl isocyanate (CSI), was developed. This process involves carbamoylation, sulfamoylation, deprotection, and acylation, introducing a phosphonate moiety into N-acylsulfonamides via the Arbuzov reaction (Boufas et al., 2015).

  • Biological Potential in Medicinal Chemistry : N-acylsulfonamides, a category including N-isobutylmethanesulfonamide, are increasingly used in medicinal chemistry. They are often designed as isosteres of carboxylic acids and have shown potential as enzymatic inhibitors or receptor-targeting compounds (Ammazzalorso et al., 2017).

  • Inhibitory Properties for Medical Applications : N-acylsulfonamides have been identified as effective inhibitors for human carbonic anhydrase isoenzymes, crucial for various physiological and pathological events. This suggests potential therapeutic applications in areas such as diuretics, antiglaucoma, and anticancer treatments (Yıldırım et al., 2015).

Chemical and Catalytic Properties

  • N-Arylation of N-Aryl Sulfonamides : Research has shown effective methods for the C-N cross-coupling of N-arylsulfonamides, including N-isobutylmethanesulfonamide, using oxidative Cu-catalysis. This is significant for pharmaceutical design, enabling fragment coupling and structure-activity relationship mining (Vantourout et al., 2018).

  • Mechanistic Insights in Organic Chemistry : Studies have provided insights into the mechanism of C(sp(3))-N bond formation in sulfonamide-ligated Pd(IV) complexes, important for understanding and optimizing organometallic reaction pathways (Pendleton et al., 2016).

  • Facile Preparation Methods : Efficient methodologies for the preparation of biologically active N-acylsulfonamides, including N-isobutylmethanesulfonamide, have been developed. This involves a reaction between carboxylic acid and arylsulfonyl isocyanate in the presence of amine (Manabe et al., 2007).

Microbiological and Environmental Applications

  • Microbial Conversion to Useful Chemicals : Studies on microbiomes converting methanol into i-butyrate and n-butyrate have shown the involvement of N-acylsulfonamides. This research is significant for understanding the microbial production of chemicals from non-sterile feedstocks (Huang et al., 2020).

  • Drug Metabolism and Biocatalysis : N-acylsulfonamides have been used in studies focusing on drug metabolism, especially in the preparation of mammalian metabolites of drugs using microbial systems. This demonstrates the role of N-acylsulfonamides in facilitating drug metabolism studies (Zmijewski et al., 2006).

properties

IUPAC Name

N-(2-methylpropyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-5(2)4-6-9(3,7)8/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGDRQUFMJRVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404131
Record name N-ISOBUTYLMETHANESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isobutylmethanesulfonamide

CAS RN

133171-80-9
Record name N-ISOBUTYLMETHANESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-methylpropyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isobutylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Isobutylmethanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-Isobutylmethanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-Isobutylmethanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-Isobutylmethanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-Isobutylmethanesulfonamide

Citations

For This Compound
1
Citations
BJ Nussdorfer - 2010 - search.proquest.com
Protein-protein interactions (PPIs) are extremely important in biological systems and have been implicated in almost every cellular process ranging from DNA replication to cellular …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.